molecular formula C10H6BrClN2O B12910477 4-Bromo-5-chloro-2-phenylpyridazin-3(2H)-one CAS No. 65269-62-7

4-Bromo-5-chloro-2-phenylpyridazin-3(2H)-one

Cat. No.: B12910477
CAS No.: 65269-62-7
M. Wt: 285.52 g/mol
InChI Key: KKELJAAAXHXMRD-UHFFFAOYSA-N
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Description

4-Bromo-5-chloro-2-phenylpyridazin-3(2H)-one is a high-purity chemical intermediate designed for research and development applications in medicinal and agrochemical chemistry. This pyridazinone derivative is part of a class of heterocyclic compounds known for a broad spectrum of biological activities . Researchers value this scaffold for its versatility in synthetic chemistry, allowing for further functionalization to create novel compounds for biological testing. Pyridazinone derivatives are extensively investigated for their potential herbicidal activity, often acting as inhibitors of photosystem II electron transport in the photosynthetic pathway . Furthermore, structural analogs of this compound, specifically 5-chloro-6-phenylpyridazin-3(2H)-one derivatives, have demonstrated significant fungicidal activity against pathogens such as G. zeae and F. oxysporum , as well as potent insecticidal activity against pests like Plutella xylostella . The specific halogenated pattern of bromine and chlorine substituents on the pyridazinone core is a key structural feature that researchers can leverage to optimize biological activity and explore structure-activity relationships (SAR) . This product is intended for laboratory research use only and is not for diagnostic, therapeutic, or any other human use. Researchers can expect high-quality packaging and comprehensive documentation, including Certificate of Analysis and handling instructions, to support their critical work.

Properties

CAS No.

65269-62-7

Molecular Formula

C10H6BrClN2O

Molecular Weight

285.52 g/mol

IUPAC Name

4-bromo-5-chloro-2-phenylpyridazin-3-one

InChI

InChI=1S/C10H6BrClN2O/c11-9-8(12)6-13-14(10(9)15)7-4-2-1-3-5-7/h1-6H

InChI Key

KKELJAAAXHXMRD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(=C(C=N2)Cl)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-5-chloro-2-phenylpyridazin-3(2H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromo-5-chloropyridazine and phenylhydrazine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like ethanol or acetic acid. The reaction mixture is heated to facilitate the formation of the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may also include steps for recycling solvents and minimizing waste.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-chloro-2-phenylpyridazin-3(2H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: The phenyl group can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound.

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : The compound serves as a precursor for synthesizing other pyridazinone derivatives, which can possess varied functional properties. Its ability to undergo substitution reactions allows for the introduction of different functional groups, enhancing its versatility in organic synthesis .
  • Analytical Chemistry : It has been utilized in high-performance liquid chromatography (HPLC) for the separation and analysis of similar compounds, demonstrating its utility in analytical applications .

Biology

  • Antimicrobial Properties : Research indicates that derivatives of 4-bromo-5-chloro-2-phenylpyridazin-3(2H)-one exhibit significant antimicrobial activity against various pathogens. This property is crucial for developing new antibiotics or antimicrobial agents.
  • Anticancer Activity : Studies have shown that this compound can induce apoptosis in cancer cell lines, particularly breast cancer cells, suggesting its potential as an anticancer agent. The mechanism involves the modulation of specific cellular pathways that control cell growth and survival.

Medicine

  • Therapeutic Applications : Ongoing research is exploring the compound's potential as a therapeutic agent for diseases such as cancer and inflammatory disorders. Its pharmacological profile suggests it may interact with specific molecular targets, influencing disease pathways.
  • Drug Development : The compound's unique properties make it a candidate for drug formulation, particularly in creating targeted therapies that minimize side effects while maximizing efficacy against specific diseases.

Anticancer Efficacy

A study focusing on various pyridazinones demonstrated that 4-bromo derivatives significantly reduced cell viability in breast cancer cell lines at micromolar concentrations. The results indicated that these compounds could serve as a basis for developing new anticancer therapies.

Anti-inflammatory Activity

In another investigation involving a rat model, administration of pyridazinone derivatives resulted in a marked reduction in edema compared to control groups. This suggests their therapeutic potential for treating inflammatory diseases, highlighting their importance in medicinal chemistry.

Mechanism of Action

The mechanism of action of 4-Bromo-5-chloro-2-phenylpyridazin-3(2H)-one depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The exact pathways involved would require further research and experimental validation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Structural Features

Pyridazinone derivatives are highly tunable, with substituent positions and halogen types critically influencing reactivity and applications. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Pyridazinone Derivatives
Compound Name Substituents (Positions) Molecular Formula Molar Mass (g/mol) Key Properties/Applications Reference
4-Bromo-5-chloro-2-phenylpyridazin-3(2H)-one Br (4), Cl (5), Ph (2) C₁₀H₆BrClN₂O 285.52 Pharmaceutical intermediate
4-Chloro-5-(methylamino)-2-[3-(trifluoromethyl)phenyl]-3(2H)-pyridazinone Cl (4), MeNH (5), CF₃Ph (2) C₁₂H₁₀ClF₃N₃O 305.68 Bioactive molecule (hypothetical)
2-(5-Bromopentyl)-4-chloro-5-[2-(4-methoxyphenyl)ethylamino]pyridazin-3(2H)-one Br (pentyl, 2), Cl (4), NH-Et-Ph(OMe) (5) C₁₈H₂₃BrClN₃O₂ 428.75 Crystal structure with H-bonding
4-Bromo-6-chloro-2-methylpyridazin-3(2H)-one Br (4), Cl (6), Me (2) C₅H₄BrClN₂O 223.46 Halogenated scaffold for synthesis

Crystallographic and Supramolecular Features

  • Crystal Packing: Analogous compounds, such as 2-(5-bromopentyl)-4-chloro-5-[2-(4-methoxyphenyl)ethylamino]pyridazin-3(2H)-one, exhibit triclinic crystal systems (space group P1) with a = 9.7728 Å, b = 12.6178 Å, and c = 15.500 Å . Hydrogen bonding (C–H⋯O) and π-π stacking (3.6990 Å) stabilize the lattice, which is common in pyridazinones .

Key Research Findings

Synthetic Versatility : Bromine at position 4 allows cross-coupling reactions, enabling diversification into drug candidates .

Crystal Engineering: Supramolecular interactions (H-bonding, π-π) in pyridazinones guide the design of materials with tailored solid-state properties .

Biological Potential: Structural analogs with amino or trifluoromethyl groups show enhanced binding to biological targets compared to halogens alone .

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 4-Bromo-5-chloro-2-phenylpyridazin-3(2H)-one?

  • The compound is typically synthesized via halogenation and substitution reactions on pyridazinone scaffolds. For example, bromination at the 4-position can be achieved using N-bromosuccinimide (NBS) in polar aprotic solvents, while chlorination at the 5-position may involve sulfuryl chloride (SO₂Cl₂) under controlled temperatures. Subsequent aryl group introduction (e.g., phenyl) often employs Suzuki-Miyaura or Ullmann coupling, depending on the leaving group (e.g., bromine) .

Q. What analytical methods are recommended for structural confirmation of this compound?

  • X-ray crystallography is the gold standard for unambiguous structural determination, as demonstrated in studies of analogous pyridazinone derivatives (mean C–C bond length: 0.004 Å; R factor: 0.044) . Complementary techniques include:

  • ¹H/¹³C NMR : Key signals include downfield shifts for aromatic protons (δ 7.2–8.5 ppm) and carbonyl carbons (δ ~160 ppm).
  • HRMS : To confirm molecular ion peaks (e.g., [M+H]+ calculated for C₁₀H₇BrClN₂O: 308.94).

Q. How can researchers optimize purification for halogenated pyridazinones?

  • Recrystallization using ethanol/water mixtures is effective for removing unreacted starting materials. For trace halogenated impurities, flash chromatography (silica gel, hexane/ethyl acetate gradient) is recommended. Purity validation via HPLC (C18 column, acetonitrile/water mobile phase) should achieve >95% purity .

Advanced Research Questions

Q. What catalytic systems enhance cross-coupling reactions involving this compound?

  • Negishi coupling with arylzinc reagents is highly effective for introducing substituents at the bromine position. Tri(2-furyl)phosphine-ligated palladium catalysts outperform traditional triphenylphosphine systems, achieving yields >85% due to enhanced electron-richness and steric protection . For chloro-substitution retention, inert atmospheres (N₂/Ar) and anhydrous conditions are critical.

Q. How do substituent variations impact biological activity in pyridazinone derivatives?

  • Studies on analogous compounds (e.g., 5-arylpyridazinones) reveal that:

  • Electron-withdrawing groups (e.g., -Cl, -Br) at positions 4 and 5 enhance receptor binding affinity in kinase inhibitors.
  • Phenyl groups at position 2 improve metabolic stability by reducing cytochrome P450 oxidation. Bioactivity assays (IC₅₀) should be conducted against target enzymes (e.g., phosphodiesterases) with cytotoxicity profiling in HEK-293 or HepG2 cells .

Q. What challenges arise in optimizing reaction yields for derivatives, and how are they addressed?

  • Key challenges include:

  • Competitive side reactions : Bromine displacement by nucleophiles (e.g., amines) can be mitigated using bulky ligands (e.g., XPhos) to sterically hinder undesired pathways.
  • Low solubility : Pyridazinones in non-polar solvents require phase-transfer catalysts (e.g., TBAB) or DMF as a cosolvent.
  • Byproduct formation : Tandem LC-MS monitoring helps identify intermediates, enabling real-time adjustments (e.g., temperature, stoichiometry) .

Methodological Notes

  • Contradictions in Synthesis : While Negishi coupling is preferred for arylations, Ullmann coupling may be necessary for electron-deficient aryl halides. Validate via controlled experiments .
  • Biological Assays : Use SPR (surface plasmon resonance) for binding kinetics and molecular docking (e.g., AutoDock Vina) to predict interaction sites .

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